
N-(2,6-Dimethylphenyl)-N'-morpholin-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a urea group linked to a morpholine ring and a 2,6-dimethylphenyl group. Its unique structure imparts specific chemical and physical properties that make it valuable in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea typically involves the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 25-50°C) are maintained to ensure optimal reaction rates.
Solvent: Common solvents used include acetonitrile or dichloromethane.
Catalysts: Catalysts are not typically required for this synthesis.
Industrial Production Methods
In industrial settings, the production of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent product quality.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products include N-(2,6-dimethylphenyl)-N’-morpholin-4-ylurea oxides.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways.
Affect Cellular Processes: Through its chemical interactions, it can influence various cellular processes, including cell division and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Bupivacaine: A local anesthetic with a similar 2,6-dimethylphenyl group.
Levobupivacaine: An enantiomer of bupivacaine with reduced cardiotoxicity.
Ropivacaine: Another local anesthetic with a similar structure but different pharmacological properties.
Uniqueness
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea stands out due to its unique combination of a urea group and a morpholine ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
88302-28-7 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C13H19N3O2/c1-10-4-3-5-11(2)12(10)14-13(17)15-16-6-8-18-9-7-16/h3-5H,6-9H2,1-2H3,(H2,14,15,17) |
Clave InChI |
ZNCCQPLTPJTYMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


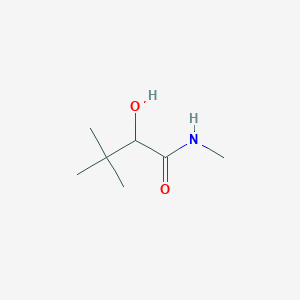
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
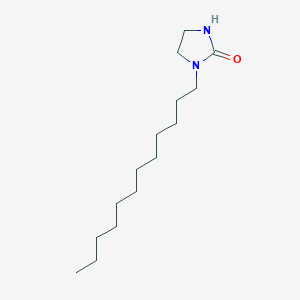
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
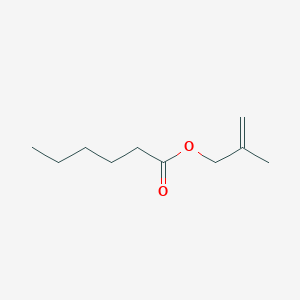
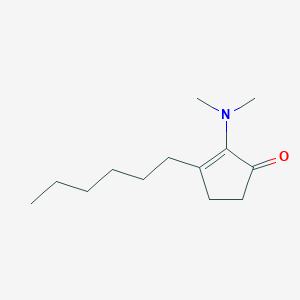
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

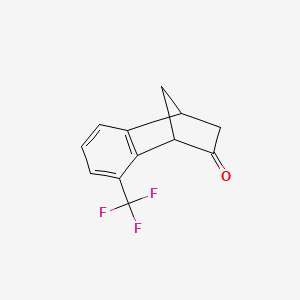
methyl}-1H-imidazole](/img/structure/B14402672.png)

